Methyl 2-hydroxyhexadecanoate
Overview
Description
]dec-1-ylphenoxy)acetyl]amino]benzoate, is a compound that functions as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) and malate dehydrogenase 2 (MDH2). It is primarily used in scientific research to study the regulation of hypoxia-inducible factors and their role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW 6 involves multiple steps, starting with the preparation of the core benzoate structure. The key steps include:
Formation of the benzoate core: This involves the reaction of 4-hydroxybenzoic acid with appropriate reagents to introduce the necessary functional groups.
Introduction of the adamantyl group: The adamantyl group is introduced through a reaction with tricyclo[3.3.1.1]dec-1-ylphenol.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired LW 6 compound
Industrial Production Methods
Industrial production of LW 6 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, crystallization, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
LW 6 undergoes several types of chemical reactions, including:
Oxidation: LW 6 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzoate core.
Substitution: Substitution reactions can occur at the hydroxyl or acetyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LW 6. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
LW 6 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of hypoxia-inducible factors and their role in chemical reactions.
Biology: Employed in research on cellular responses to hypoxia and the regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects in diseases related to hypoxia, such as cancer and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible factors .
Mechanism of Action
LW 6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1 alpha (HIF-1α) under hypoxic conditions. It promotes the degradation of HIF-1α through the von Hippel-Lindau (VHL) protein-dependent proteasomal pathway. This inhibition leads to a decrease in the expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO). Additionally, LW 6 inhibits malate dehydrogenase 2 (MDH2), affecting mitochondrial respiration and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
CAY 10585: Another inhibitor of hypoxia-inducible factor 1 alpha with similar properties and applications.
BAY 87-2243: A compound that inhibits hypoxia-inducible factor 1 alpha and is used in cancer research.
PX-478: An inhibitor of hypoxia-inducible factor 1 alpha with potential therapeutic applications in cancer treatment .
Uniqueness of LW 6
LW 6 is unique in its dual inhibition of hypoxia-inducible factor 1 alpha and malate dehydrogenase 2. This dual action makes it a valuable tool for studying the interplay between hypoxia and cellular metabolism. Its ability to inhibit both targets provides a broader scope of applications in research and potential therapeutic uses .
Properties
IUPAC Name |
methyl 2-hydroxyhexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZITXGTIYKQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337625 | |
Record name | Methyl 2-hydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16742-51-1 | |
Record name | Methyl 2-hydroxyhexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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